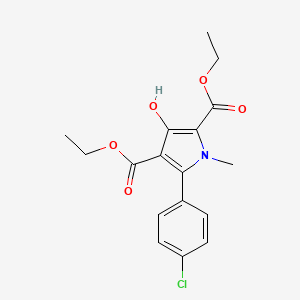
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
説明
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H18ClNO5 and its molecular weight is 351.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate, with CAS number 56163-70-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article delves into its synthesis, biological activity, and relevant case studies.
- Molecular Formula: C17H18ClN2O5
- Molecular Weight: 351.781 g/mol
- IUPAC Name: Diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate
- SMILES Notation: CCOC(=O)c1c(O)c(C(=O)OCC)n(C)c1c2ccc(Cl)cc2
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The compound is synthesized through a multi-step reaction that includes the introduction of the chlorophenyl group and subsequent esterification processes.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties, particularly its antiproliferative effects on various cancer cell lines. For instance:
- Cytotoxicity Assays: The compound demonstrated significant cytotoxic effects against human melanoma cells (SH-4) with an IC50 value of approximately 44.63 µM . This indicates a moderate level of potency compared to established chemotherapeutics like Cisplatin (IC50 = 0.38) .
- Mechanisms of Action: The observed cytotoxicity correlates with the compound's ability to induce apoptosis and cause cell cycle arrest in the S phase. Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in apoptotic cells after 48 hours of exposure .
Selectivity Indices
The selectivity index (SI) for this compound was reported as 3.83 , indicating a relatively favorable therapeutic window when compared to other tested compounds . This suggests that it may preferentially affect cancer cells over normal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrole derivatives, including this compound:
| Study | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Study A | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
| Study B | HaCaT (Keratinocytes) | 9.64 ± 0.58 | >1 |
| Study C | Various Tumor Lines | Varies | Varies |
Summary of Findings
- Antiproliferative Activity: The compound exhibited dose-dependent antiproliferative effects across multiple cell lines.
- Apoptosis Induction: A significant increase in apoptotic cell populations was noted after treatment.
- Cell Cycle Arrest: The compound effectively induced S-phase arrest in treated cells.
特性
IUPAC Name |
diethyl 5-(4-chlorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-4-23-16(21)12-13(10-6-8-11(18)9-7-10)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGXGYSVIDWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















